2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide

EGFR allosteric inhibitors isoindoline oxidation state structure–activity relationship

2-(1,3-Dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide (CAS 477545-70-3) is a synthetic organic compound featuring a phthalimide (1,3-dioxoisoindolinyl) moiety linked via an acetamide bridge to a 4,5-diphenylthiazol-2-yl group. Its molecular formula is C25H17N3O3S with an exact mass of 439.099063 Da.

Molecular Formula C25H17N3O3S
Molecular Weight 439.49
CAS No. 477545-70-3
Cat. No. B2502884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide
CAS477545-70-3
Molecular FormulaC25H17N3O3S
Molecular Weight439.49
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5
InChIInChI=1S/C25H17N3O3S/c29-20(15-28-23(30)18-13-7-8-14-19(18)24(28)31)26-25-27-21(16-9-3-1-4-10-16)22(32-25)17-11-5-2-6-12-17/h1-14H,15H2,(H,26,27,29)
InChIKeyHJPVENKXMMNMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide (CAS 477545-70-3): Structural and Biological Baseline for Informed Procurement


2-(1,3-Dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide (CAS 477545-70-3) is a synthetic organic compound featuring a phthalimide (1,3-dioxoisoindolinyl) moiety linked via an acetamide bridge to a 4,5-diphenylthiazol-2-yl group [1]. Its molecular formula is C25H17N3O3S with an exact mass of 439.099063 Da [1]. This compound resides at the intersection of two privileged scaffolds in medicinal chemistry — phthalimide and diphenylthiazole — positioning it as a valuable probe for structure–activity relationship (SAR) studies targeting oncogenic kinases, particularly allosteric EGFR mutants. The diphenyl substitution on the thiazole ring distinguishes it from simpler thiazole-containing analogs and influences both steric and electronic properties relevant to target engagement. Due to the extreme scarcity of published bioactivity data for this specific compound, procurement decisions are predicated on its structural attributes that are rationally expected to confer differentiated pharmacological behavior compared to its closest structural analogs.

Why In-Class Thiazole Acetamides Cannot Replace 2-(1,3-Dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide in EGFR-Targeted Research Programs


Generic substitution of 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide with other thiazole- or isoindoline-containing acetamides is not advised because even subtle structural variations within this chemical family dramatically alter kinase selectivity, target binding affinity, and physicochemical properties. The closest well-characterized analog, EAI001 (2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide), differs in two critical respects: (i) the oxidation state of the isoindoline ring (1-oxo vs. 1,3-dioxo), and (ii) the substitution pattern on the thiazole ring (unsubstituted vs. 4,5-diphenyl) [1]. EAI001 exhibits an IC50 of 24 nM against the EGFR L858R/T790M double mutant, whereas 4,5-diphenylthiazole derivatives from a structurally distinct series (compounds 10b, 17b) show EGFR IC50 values of 400 nM and 200 nM, respectively, against wild-type or single-mutant EGFR [2]. These quantitative disparities underscore that minor changes in substitution and oxidation state can alter potency by more than an order of magnitude. Therefore, when designing experiments or selecting compounds for panel screening, the specific 4,5-diphenylthiazole and dioxoisoindoline substitution pattern of CAS 477545-70-3 is a non-interchangeable variable.

Quantitative Evidence Guide: Direct and Indirect Comparative Data for 2-(1,3-Dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide


Dioxoisoindoline Oxidation State Differentiates from Leading EGFR Allosteric Inhibitor EAI001

The target compound contains a fully oxidized dioxoisoindoline (phthalimide) core, whereas the benchmark EGFR allosteric inhibitor EAI001 features a mono-oxo (lactam) isoindoline core [1]. This oxidation difference alters the electron density distribution within the isoindolyl ring, influencing hydrogen-bonding capacity with the EGFR allosteric pocket. Specifically, the dioxo form provides two carbonyl acceptors versus one in the oxo form, which can affect binding kinetics and target residence time. While no direct binding data for the target compound are publicly available, the structural analogy to EAI001 is supported by patent filings that generically claim dioxoisoindoline-thiazole combinations as EGFR allosteric inhibitors [2].

EGFR allosteric inhibitors isoindoline oxidation state structure–activity relationship

4,5-Diphenylthiazole Substitution Confers Elevated Lipophilicity and Steric Bulk vs. Unsubstituted Thiazole (EAI001)

The target compound carries two phenyl rings at the 4- and 5-positions of the thiazole ring, while EAI001 bears an unsubstituted thiazole ring [1][2]. This structural difference increases the molecular weight from 349.41 Da (EAI001) to 439.49 Da and adds 10 carbon atoms (C25 vs. C19), indicating a substantial increase in lipophilic surface area [2][3]. The predicted octanol–water partition coefficient (clogP) is expected to rise by approximately 1.5–2.0 log units based on additive fragment contributions, although experimentally measured logP data for the target compound are not publicly available. The added steric bulk also restricts the conformational freedom of the side chain attached to the thiazole 2-amino group.

lipophilicity steric bulk membrane permeability drug-likeness

Diphenylthiazole-Containing Analogues Exhibit Moderately Potent EGFR Inhibition, Setting a Benchmark for the Scaffold

Although direct EGFR inhibitory data for the target compound are unavailable, structurally related diphenylthiazole derivatives have been evaluated against EGFR. In a study of novel diphenylthiazole-based anti-inflammatory/anticancer agents, compounds 10b and 17b demonstrated EGFR IC50 values of 0.4 μM and 0.2 μM, respectively, using an in vitro kinase assay [1]. These compounds share the 4,5-diphenylthiazole core with the target compound but differ in the nature of the appendage at the 2-amino position. This provides a class-level benchmark for EGFR inhibition achievable within this chemotype. The target compound's dioxoisoindoline group may further modulate binding mode and selectivity for particular EGFR mutants (e.g., T790M/L858R), as suggested by the allosteric inhibitor patent literature [2].

EGFR kinase inhibition diphenylthiazole anticancer activity

Alkanamide-Linked Diphenylthiazoles Demonstrate Low ACAT Inhibitory Activity, Minimizing a Common Off-Target Liability

A series of N-(4,5-diphenylthiazol-2-yl)alkanamides, structurally analogous to the target compound, were evaluated for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition in rat liver microsomes. Only the corresponding thiazole urea derivatives displayed meaningful ACAT inhibition, with IC50 values in the low micromolar range, while the alkanamide subclass showed negligible activity [1]. Since the target compound is an alkanamide (acetamide) rather than a urea, it is expected to exhibit similarly low ACAT inhibitory potential. This represents a desirable selectivity feature when the intended target is EGFR, as ACAT inhibition can confound lipid metabolism readouts and introduce off-target toxicities.

ACAT inhibition off-target activity selectivity profiling

Structural Hybrid between Phthalimide and Diphenylthiazole Permits Dual-Target or Multi-Modal Mechanisms

The target compound unites two privileged fragments with independent established anticancer activities: the phthalimide (isoindoline-1,3-dione) scaffold, known for tubulin interaction and immunomodulatory (IMiD) effects, and the 4,5-diphenylthiazole skeleton, recognized for COX, EGFR, and BRAF inhibition [1][2]. This hybrid design is absent from simple thiazole-containing EGFR inhibitors such as EAI001. While no data confirm a dual-target mechanism for the target compound specifically, the class of diphenylthiazole derivatives has been shown to exert anticancer activity via multiple targets, including EGFR and BRAF, with IC50 values of 0.4–1.7 μM [2]. The phthalimide moiety may introduce additional tubulin polymerization inhibition, as demonstrated in other phthalimide-thiazole hybrids [3].

phthalimide anticancer diphenylthiazole dual-target design multi-modal mechanism

Reduction Potential of the Dioxoisoindoline Moiety Enables Redox-Active Chemistry

The 1,3-dioxoisoindoline (phthalimide) group undergoes reversible two-electron reduction at approximately –1.2 V vs. SCE in aprotic solvents, a property not shared by the mono-oxo isoindoline group of EAI001 [1]. This redox activity has been exploited in prodrug design, where reduction of the phthalimide ring triggers drug release. Although no specific electrochemical data exist for the target compound, the general reduction potential of the phthalimide system is well established and was utilized in studies such as those on indoleamine-2,3-dioxygenase (IDO) inhibitors incorporating phthalimide-thiazole moieties [2].

redox chemistry electrochemical properties prodrug design

Optimal Research and Industrial Application Scenarios for 2-(1,3-Dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide


EGFR Allosteric Inhibitor Lead Optimization and SAR Exploration

The compound is ideally suited as a starting point for lead optimization campaigns targeting allosteric EGFR mutants (T790M, L858R, C797S). By varying the substitution on the 4,5-diphenylthiazole ring or modifying the acetamide linker, medicinal chemists can probe the key determinants of binding affinity and selectivity. Comparative studies against EAI001 are essential to quantify the effect of the dioxoisoindoline and diphenylthiazole groups on mutant vs. wild-type EGFR selectivity, as the DP-thiazole chemotype has already demonstrated moderate EGFR inhibition (IC50 0.2–0.4 μM) in related series [1].

Multi-Target Anticancer Agent Design

The hybrid phthalimide–diphenylthiazole architecture supports the rational design of multi-target anticancer agents. Researchers can leverage the independent biological activities of each fragment: the phthalimide core for tubulin interaction and immunomodulation, and the diphenylthiazole scaffold for EGFR/BRAF kinase inhibition [2]. The compound can serve as a prototype for generating focused libraries aimed at identifying dual or triple kinase inhibitors.

Chemical Probe for Redox-Activated Drug Delivery Systems

The electrochemically reducible phthalimide unit permits the development of hypoxia-activated prodrugs or electrochemically triggered release systems. The compound's predicted higher lipophilicity may facilitate passive membrane diffusion, making it a suitable candidate for evaluating intracellular accumulation and reduction-triggered cargo release in hypoxic tumor environments.

Selectivity Profiling Against Off-Target Enzymes (ACAT, COX)

Given the documented low ACAT inhibitory activity of the alkanamide subclass, this compound can be used to profile the selectivity window between EGFR kinase inhibition and cholesterol metabolism pathways. Comparative studies with other diphenylthiazole ureas (ACAT IC50 low micromolar) help establish a clean selectivity profile for the acetamide series [3].

Quote Request

Request a Quote for 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.